molecular formula C9H9NO B1293884 3-Ethoxybenzonitrile CAS No. 25117-75-3

3-Ethoxybenzonitrile

Cat. No. B1293884
CAS RN: 25117-75-3
M. Wt: 147.17 g/mol
InChI Key: PFNAUBYHTWDKBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzonitrile derivatives is a topic of interest in several papers. For instance, the synthesis of 3,5-dinitrobenzonitrile involves a process of nitration, esterification, amination, and dehydration, starting from benzoic acid, with an overall yield of 42.9% . Another paper describes an improved synthesis route for a fluorobenzonitrile derivative, which is a precursor for a PET radioligand, using a new synthon for Sonogashira coupling . Additionally, a one-pot synthesis method for 3,5-dimethyl-4-hydroxybenzonitrile from an aldehyde precursor is reported, achieving a yield of 93% . These studies suggest that the synthesis of substituted benzonitriles can be complex and may require multiple steps to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be significantly altered by substituents, as seen in the conversion of hydroxybenzonitriles into oxyanions, which causes notable frequency decreases in the cyano stretching band and other spectral changes . The structural changes upon deprotonation include shortening of the Ph–O bonds and lengthening of the adjacent CC bonds . These findings indicate that substituents can have a profound effect on the electronic and structural properties of benzonitrile derivatives.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be inferred from the studies on their synthesis and molecular structure. For instance, the IR spectra and computational calculations provide insights into the stability and electronic properties of hydroxybenzonitrile derivatives . The formation of isostructures, polymorphs, and solvates in dihalo-hydroxybenzonitriles suggests that these compounds can exhibit varied solid-state arrangements, which can be influenced by intermolecular interactions such as OH...NC and halogen...halogen contacts . These properties are crucial for understanding the behavior of benzonitrile derivatives in different environments and for their potential applications.

Scientific Research Applications

Synthesis and Chemical Transformations

3-Ethoxybenzonitrile plays a significant role in various chemical syntheses and transformations. It serves as a starting material or an intermediate in the production of a range of compounds. For example, it is used in the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid, involving esterification and etherification processes with an overall yield of 58% (Mi, 2006). Additionally, it is utilized in the synthesis of various heterocycles possessing biological activity, highlighting its versatility as a trifunctional reagent (Černuchová et al., 2005).

Catalysis and Reaction Mechanisms

3-Ethoxybenzonitrile is also involved in studies related to catalysis and reaction mechanisms. For instance, its derivatives have been tested as catalysts for the aromatic nucleophilic substitution of fluoride by piperidine in 2-fluoro-5-nitrobenzonitrile. This research developed a kinetic model accounting for the dimerization of the catalysts and allowed a quantitative analysis of the data, offering insights into the catalytic efficiencies of different tautomers (Loppinet-Serani et al., 1998).

Applications in Organic Synthesis

The compound is also crucial in organic synthesis. It's involved in creating various organic compounds, such as in the Dimroth rearrangement processes. This includes the conversion of o-aminobenzonitrile into various derivatives, demonstrating the compound's flexibility in synthesizing diverse chemical structures (Brown & Ienaga, 1975).

Antimicrobial Activities

Some derivatives of 3-Ethoxybenzonitrile have been studied for their antimicrobial properties. Synthesis of various derivatives, including 8-Ethoxycoumarin, has shown potential in antimicrobial applications. These compounds have been screened for their effectiveness against a range of microbial species, highlighting the potential of 3-Ethoxybenzonitrile derivatives in developing new antimicrobial agents (Mohamed et al., 2012).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of 3-Ethoxybenzonitrile have been used to study the photodegradation of certain herbicides. This research helps understand how these chemicals break down in the environment and can inform safer and more effective use of herbicides in agriculture (Kochany et al., 1990).

Safety And Hazards

3-Ethoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNAUBYHTWDKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179807
Record name 3-Ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxybenzonitrile

CAS RN

25117-75-3
Record name 3-Ethoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25117-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxybenzonitrile
Source ChemIDplus
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Record name 3-Ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxybenzonitrile
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
EM Osselton, ELM Lempers, CP Eyken… - Recueil des Travaux …, 1986 - Wiley Online Library
… 3-ethoxybenzonitrile and 0.4 M cyclopentene in ethanol (10 ml). A similar solution of 3-ethoxybenzonitrile, … four 10 ml solutions of 0.13 M 3-ethoxybenzonitrile and 0.4 M cyclopentene in …
Number of citations: 19 onlinelibrary.wiley.com
HE Master, SI Khan, KA Poojari - Bioorganic & medicinal chemistry, 2005 - Elsevier
… Oxime (9) is further treated with thionyl chloride (1.4 g, 0.0117 mol) in 10 ml benzene to yield 3-ethoxybenzonitrile (12) quantitatively. Nitrile (12) is further heated at 120–130 C with …
Number of citations: 50 www.sciencedirect.com
M Kobayashi, N Yanaka, T Nagasawa… - Journal of …, 1990 - Am Soc Microbiol
A novel nitrilase that preferentially catalyzes the hydrolysis of aliphatic nitriles to the corresponding carboxylic acids and ammonia was found in the cells of a facultative crotononitrile-…
Number of citations: 162 journals.asm.org
K Satyanarayana, PG Rao - Journal of Hazardous materials, 1992 - Elsevier
An improved correlation, non-linear exponential type has been proposed for the estimation of flash points of organic compounds and petroleum fractions as a function of their boiling …
Number of citations: 63 www.sciencedirect.com
T Shiraishi, M Sasaki, M Goto - The Journal of Supercritical Fluids, 2011 - Elsevier
Bitumen was mainly obtained as a residue of the petroleum refining process. In fact, bitumen is of great importance to the chemical industry because of the wide variety of special …
Number of citations: 30 www.sciencedirect.com
K Audouze, EØ Nielsen, D Peters - Journal of medicinal chemistry, 2004 - ACS Publications
Since the identification of the dopamine D 4 receptor subtype and speculations about its possible involvement in schizophrenia, much work has been put into development of selective …
Number of citations: 121 pubs.acs.org
HF Motiwala, Q Yin, J Aubé - Molecules, 2015 - mdpi.com
The Schmidt reaction of aromatic aldehydes using a substoichiometric amount (40 mol %) of triflic acid is described. Low catalyst loading was enabled by a strong hydrogen-bond-…
Number of citations: 12 www.mdpi.com

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